Cas no 71083-00-6 (Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate)
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
- ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
- ACMC-1CTCF
- 6-fluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
- ethyl 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- ethyl 6-fluoroquinol-4(1H)-one-3-carboxylate
- 6-Fluor-4-hydroxy-chinolin-3-carbonsaeure-aethylester
- ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate
- ethyl 6-fluoro-4-oxohydroquinoline-3-carboxylate
- 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
- ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate
- Ethyl 4-hydroxy-6-fluoro-quinoline-3-carboxylate
- 3-quinolinecarboxylic acid, 6-fluoro-4-hydroxy-, ethyl ester
- 005096
- 6-Fluor-4-hydroxy-ch
- ZERO
- BBL012991
- EN300-235758
- ethyl 6-fluoro-4-hydroxy-quinolin-3-carboxylate
- 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
- Ethyl 6-fluoro-4-hydroxy-quinoline-3-carboxylate
- Oprea1_584923
- Oprea1_606154
- MFCD00173345
- ALBB-011549
- ethyl6-fluoro-4-oxo-1H-quinoline-3-carboxylate
- 5J-031
- 318-35-4
- DTXSID80351825
- F0850-4895
- ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
- 71083-00-6
- SB70234
- BBL003086
- DA-33696
- AKOS000280074
- J-650039
- 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
- CS-W010330
- AB04306
- ethyl 6-fluor-4-hydroxyquinoline-3-carboxylate
- AKOS000655596
- SY003485
- 3-(Ethoxycarbonyl)-6-fluoro-4-hydroxyquinoline, 3-(Ethoxycarbonyl)-6-fluoro-4-hydroxy-1-azanaphthalene
- J-521195
- SR-01000453234-1
- CCG-126721
- BP-20259
- SCHEMBL538115
- STK052305
- STK450396
- SR-01000453234
- AC-2983
- Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
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- Inchi: 1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
- InChI Key: LNPRCADPRULVTR-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C(C(=O)OCC)=CN2)=O
Computed Properties
- Exact Mass: 235.06400
- Monoisotopic Mass: 235.06447134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 59.16000
- LogP: 1.84390
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223332-10g |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 95% | 10g |
$426 | 2021-08-04 | |
| Chemenu | CM223332-25g |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 95% | 25g |
$853 | 2021-08-04 | |
| TRC | E918220-100mg |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E918220-250mg |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E918220-500mg |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 500mg |
$98.00 | 2023-05-18 | ||
| TRC | E918220-1g |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 1g |
$144.00 | 2023-05-18 | ||
| Apollo Scientific | PC430561-250mg |
Ethyl 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate |
71083-00-6 | 250mg |
£332.00 | 2024-05-23 | ||
| Chemenu | CM223332-1g |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 95% | 1g |
$235 | 2023-01-02 | |
| Chemenu | CM223332-5g |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 95% | 5g |
$799 | 2023-01-02 | |
| A2B Chem LLC | AH14871-1g |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
71083-00-6 | 96% | 1g |
$35.00 | 2024-04-19 |
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Ethyl 6-Fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS No. 71083-00-6): A Comprehensive Overview
Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS No. 71083-00-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The quinoline core is a well-known scaffold in medicinal chemistry due to its broad spectrum of biological activities. The presence of a fluorine atom at the 6-position and an ethyl ester group at the 3-carboxylate position imparts specific properties to this compound, making it an interesting candidate for further investigation. Recent studies have highlighted the importance of these substituents in modulating the compound's pharmacological profile.
In terms of its chemical structure, Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate is a derivative of quinoline, a heterocyclic aromatic compound with a fused benzene and pyridine ring. The introduction of the fluorine atom at the 6-position enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The ethyl ester group at the 3-carboxylate position provides additional functional flexibility, allowing for further derivatization and optimization.
Recent research has focused on the biological activities of Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate and its analogs. Studies have shown that this compound exhibits potent antimicrobial and antiviral properties, making it a potential lead for the development of new therapeutic agents against infectious diseases. Additionally, its ability to inhibit specific enzymes involved in pathogenic processes has been explored, highlighting its potential as a targeted therapy.
One of the key areas of interest is the compound's antimicrobial activity. Research has demonstrated that Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in light of the growing global concern over antibiotic resistance. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, thereby preventing bacterial proliferation.
In addition to its antimicrobial properties, Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate has also shown promise as an antiviral agent. Studies have indicated that it can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry into host cells and inhibit viral protein synthesis.
The pharmacokinetic properties of Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate have also been extensively studied. Its high lipophilicity facilitates good absorption and distribution within the body, while its metabolic stability ensures prolonged therapeutic effects. These properties make it an attractive candidate for oral administration and long-term treatment regimens.
Furthermore, recent advances in computational chemistry have enabled researchers to model the interactions between Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate and various biological targets. Molecular docking studies have provided insights into the binding modes and key interactions that contribute to its biological activities. These findings are crucial for optimizing the compound's structure and enhancing its therapeutic potential.
In conclusion, Ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS No. 71083-00-6) represents a promising lead compound in the development of novel therapeutic agents. Its unique structural features and diverse biological activities make it an important focus for ongoing research in medicinal chemistry and pharmaceutical sciences. As further studies continue to unravel its full potential, this compound holds significant promise for addressing unmet medical needs and advancing healthcare solutions.
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